2-Isocyanato-7-oxabicyclo[2.2.1]heptane
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Overview
Description
2-Isocyanato-7-oxabicyclo[221]heptane is a bicyclic compound that features an isocyanate group and an oxabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isocyanato-7-oxabicyclo[2.2.1]heptane typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification processes such as distillation or crystallization to obtain the desired compound in high purity . The scalability of this method makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Isocyanato-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the isocyanate group, leading to the formation of ureas or carbamates.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols . Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include oxides, alcohols, amines, ureas, and carbamates . These products have various applications in organic synthesis and materials science.
Scientific Research Applications
2-Isocyanato-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Isocyanato-7-oxabicyclo[2.2.1]heptane involves its reactivity with nucleophiles, leading to the formation of various derivatives. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules, facilitating the synthesis of complex structures . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicycloheptane structure but lacks the isocyanate group.
1,4-Epoxycyclohexane: Another similar compound with an epoxy group instead of an isocyanate.
Uniqueness
2-Isocyanato-7-oxabicyclo[2.2.1]heptane is unique due to the presence of the isocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives . This makes it a valuable compound in organic synthesis and materials science.
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
2-isocyanato-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C7H9NO2/c9-4-8-6-3-5-1-2-7(6)10-5/h5-7H,1-3H2 |
InChI Key |
CLXKEBVNFGJZPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CC1O2)N=C=O |
Origin of Product |
United States |
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